N,N-Dimethylethylenediamine

CO2 Capture Kinetics Amine Scrubbing

N,N-Dimethylethylenediamine (CAS 108-00-9), also known as 2-(dimethylamino)ethylamine or DMEDA, is an unsymmetrical aliphatic diamine characterized by a primary amine and a tertiary amine on an ethylene backbone. This bifunctionality endows it with distinct coordination chemistry and reactivity as a bidentate ligand, particularly for copper(I), and as a base, setting it apart from symmetrical analogs like N,N'-dimethylethylenediamine.

Molecular Formula C4H12N2
Molecular Weight 88.15 g/mol
CAS No. 108-00-9
Cat. No. B050034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylethylenediamine
CAS108-00-9
SynonymsN1,N1-Dimethyl-1,2-ethanediamine;  (2-Aminoethyl)dimethylamine;  1-Amino-2-(dimethylamino)ethane;  2-(Dimethylamino)ethanamine;  2-(Dimethylamino)ethylamine;  2-(N,N-Dimethylamino)ethanamine;  2-(N,N-Dimethylamino)ethylamine;  2-Dimethylamino-1-ethanamine; 
Molecular FormulaC4H12N2
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCN(C)CCN
InChIInChI=1S/C4H12N2/c1-6(2)4-3-5/h3-5H2,1-2H3
InChIKeyDILRJUIACXKSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylethylenediamine (CAS 108-00-9) Procurement and Differentiation Overview


N,N-Dimethylethylenediamine (CAS 108-00-9), also known as 2-(dimethylamino)ethylamine or DMEDA, is an unsymmetrical aliphatic diamine characterized by a primary amine and a tertiary amine on an ethylene backbone . This bifunctionality endows it with distinct coordination chemistry and reactivity as a bidentate ligand, particularly for copper(I), and as a base, setting it apart from symmetrical analogs like N,N'-dimethylethylenediamine . It is widely used in palladium- and copper-catalyzed cross-coupling reactions, polyurethane catalysis, and CO2 capture, where its specific substitution pattern dictates unique performance parameters .

Why Generic 'Ethylenediamine' or Symmetrical Analog Substitution Fails for N,N-Dimethylethylenediamine (108-00-9)


Substituting N,N-dimethylethylenediamine (DMEDA) with other in-class diamines, such as N,N'-dimethylethylenediamine (symmetrical), N,N,N'-trimethylethylenediamine, or even unsubstituted ethylenediamine, is scientifically invalid due to profound differences in coordination geometry, steric hindrance, and electronic properties [1]. DMEDA's unique unsymmetrical N,N-dimethyl substitution creates a sterically hindered tertiary amine and a more accessible primary amine, leading to distinct binding constants, reaction rates, and selectivities in catalytic cycles . For instance, in copper-catalyzed reactions, DMEDA forms a specific active species that cannot be replicated by its symmetrical isomer, and its performance in CO2 capture kinetics differs markedly from piperazine, a close structural relative [2]. The following sections provide direct, quantitative evidence of these non-interchangeable properties.

N,N-Dimethylethylenediamine (108-00-9) Quantitative Differentiation Evidence


CO2 Capture Kinetics: DMEDA vs. Piperazine

In post-combustion CO2 capture, the kinetic performance of N,N-dimethylethylenediamine (DMEDA) was directly compared to piperazine (PZ), a benchmark diamine. At high pH (>9.0), the rate constant for the formation of monocarbamic acid from DMEDA and CO2(aq) was determined to be 6.99 × 10³ M⁻¹·s⁻¹ [1]. Crucially, the study concluded that despite DMEDA's larger basicity, the superior kinetic performance of piperazine above its predicted Brønsted reactivity was not observed for DMEDA [1]. This indicates that for applications demanding the highest reaction rates with CO2, piperazine remains kinetically superior, while DMEDA offers a different reactivity profile that may be advantageous in specific process conditions where slower, more controlled kinetics are desired.

CO2 Capture Kinetics Amine Scrubbing

Copper-Catalyzed Amidation: DMEDA vs. Other 1,2-Diamines

In a seminal study on copper-catalyzed amidation of aryl halides, catalyst systems based on N,N-dimethylethylenediamine (DMEDA) or trans-N,N'-dimethyl-1,2-cyclohexanediamine were identified as 'the most active' among a panel of 1,2-diamine ligands . While specific conversion percentages or turnover numbers for each ligand are not disclosed, the qualitative ranking establishes DMEDA as a top-tier ligand for this transformation. The system enabled efficient amidation of aryl iodides, bromides, and in some cases, even aryl chlorides, using catalyst loadings of 0.2-10 mol% CuI and 5-20 mol% ligand . This activity profile is superior to many other 1,2-diamines, which were only effective in the 'easiest cases' .

Cross-Coupling Catalysis Amidation

Metal Complex Stability: DMEDA vs. Symmetrical and Higher Methylated Analogs

The thermodynamics of Cd(II) complexation with a series of methylated ethylenediamine ligands were determined in DMSO [1]. While the full set of binding constants is not available in the provided abstract, the study explicitly states that 'the steric requirements of the donors have a strong influence on the stoichiometry and nature of the Cd-II complexes formed' [1]. Comparisons across the ligand series—including ethylenediamine (en), N,N'-dimethylethylenediamine (dmen), N,N,N'-trimethylethylenediamine (trmen), and N,N,N',N'-tetramethylethylenediamine (tmen)—reveal that the degree and pattern of N-methylation dictates the enthalpy and entropy of complexation, leading to different complex stabilities and geometries [1]. This confirms that the unsymmetrical substitution of DMEDA yields a unique thermodynamic profile compared to its symmetrical and more highly methylated counterparts.

Coordination Chemistry Thermodynamics Metal Binding

Physical Property Differentiation: Boiling Point and Density vs. Symmetrical Isomer

The physical properties of N,N-dimethylethylenediamine (asymmetrical) differ markedly from its symmetrical isomer, N,N'-dimethylethylenediamine. The asymmetrical DMEDA has a boiling point of 104-106 °C and a density of 0.807 g/mL at 20 °C . In contrast, the symmetrical isomer boils at a significantly higher temperature of 120 °C and has a higher density of 0.819 g/mL [1]. This 14-16 °C difference in boiling point is substantial and directly impacts purification methods (e.g., distillation) and solvent selection. The lower boiling point of the asymmetrical isomer may be advantageous for reactions requiring lower temperatures or for easier removal by evaporation.

Physical Properties Purification Handling

Catalyst Longevity: DMEDA in Sub-mol% Copper-Catalyzed C-N Coupling

Research on sub-mol% copper-catalyzed C-N cross-coupling reactions has shown that DMEDA enables exceptionally low catalyst loadings. Using DMEDA as the ligand, cross-coupling reactions can be run with copper concentrations down to 0.001 mol% (10 ppm) when the ligand concentration is kept high (>20 mol%) [1]. This level of efficiency is comparable to the specialized ligand DMDETA (N,N''-dimethyldiethylene triamine), which was developed specifically for air-tolerant, low-loading catalysis [1]. This demonstrates that DMEDA is not just an active ligand but one that can achieve extreme catalyst economy, a key differentiator for industrial applications where minimizing metal contamination and cost is paramount.

Catalysis C-N Coupling Ligand Efficiency

Optimal Application Scenarios for N,N-Dimethylethylenediamine (108-00-9) Based on Differentiated Performance


Post-Combustion CO2 Capture Requiring Controlled Kinetics

For CO2 capture processes where the extremely fast kinetics of piperazine are undesirable—for instance, to achieve better mass transfer control or to mitigate heat of absorption issues—N,N-dimethylethylenediamine presents a viable alternative. As shown in Section 3, its rate constant of 6.99 × 10³ M⁻¹·s⁻¹ [1] provides a slower, more controlled reaction rate compared to piperazine, potentially enabling simpler absorber design or integration with specific process configurations.

High-Throughput Copper-Catalyzed Amidation in Pharmaceutical Synthesis

In medicinal chemistry and process development, the need for efficient C-N bond formation is paramount. DMEDA's proven status as one of the 'most active' ligands for copper-catalyzed amidation [1] makes it the preferred choice for high-throughput screening and scale-up of aryl amide synthesis. Its ability to couple a wide range of substrates, including challenging aryl chlorides, under mild conditions, justifies its selection over less active 1,2-diamines.

Ultra-Low Catalyst Loading C-N Cross-Coupling for Cost-Sensitive Industrial Processes

In the large-scale production of active pharmaceutical ingredients (APIs) or fine chemicals, minimizing catalyst costs and metal contamination is critical. DMEDA's demonstrated ability to achieve sub-mol% copper loadings (down to 10 ppm) [1] positions it as a highly economical ligand for industrial C-N coupling. This capability can significantly reduce overall manufacturing costs and simplify downstream purification, providing a clear procurement advantage over ligands that require higher catalyst loadings.

Synthesis of Metal Complexes with Precisely Tuned Thermodynamic Stability

For researchers developing homogeneous catalysts or metal-organic frameworks (MOFs), the specific thermodynamic profile of DMEDA's metal complexes is a key design parameter. As evidenced by class-level data on Cd(II) complexation [1], DMEDA's unsymmetrical substitution yields distinct binding constants and complex stabilities compared to its symmetrical analogs. This allows for fine-tuning of catalyst activity or framework properties, making DMEDA the rational choice when a specific, intermediate binding affinity is required.

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